![molecular formula C26H27N B14277102 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine CAS No. 136534-63-9](/img/structure/B14277102.png)
3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine is an organic compound characterized by the presence of two naphthalene rings connected through a propylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine typically involves the reaction of naphthalene derivatives with appropriate amine precursors. One common method involves the alkylation of naphthalene with a propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Naphthalen-2-yl)acrylic acid ethyl ester
- 3-(Naphthalen-2-yl)acrylic acid
- 1-Naphthalen-2-yl-propan-1-one
Uniqueness
Compared to similar compounds, 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine stands out due to its unique structural arrangement, which imparts distinct chemical and biological properties. Its dual naphthalene rings connected through a propylamine chain provide a versatile framework for various applications in research and industry.
Eigenschaften
CAS-Nummer |
136534-63-9 |
|---|---|
Molekularformel |
C26H27N |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
3-naphthalen-2-yl-N-(3-naphthalen-2-ylpropyl)propan-1-amine |
InChI |
InChI=1S/C26H27N/c1-3-11-25-19-21(13-15-23(25)9-1)7-5-17-27-18-6-8-22-14-16-24-10-2-4-12-26(24)20-22/h1-4,9-16,19-20,27H,5-8,17-18H2 |
InChI-Schlüssel |
PNZBBCOHCXRNBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCNCCCC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




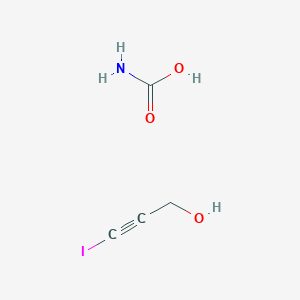
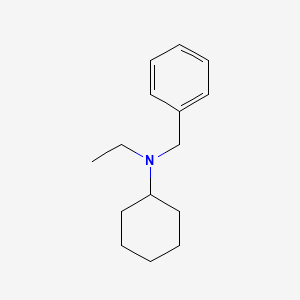
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)


![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

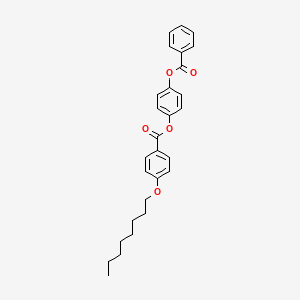
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
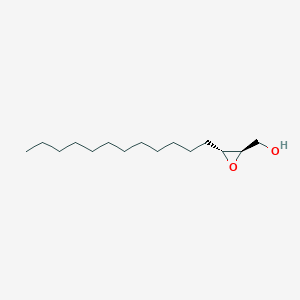
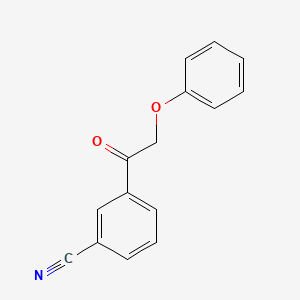
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
